molecular formula C15H15N3O4S B2945432 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 476308-55-1

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2945432
CAS No.: 476308-55-1
M. Wt: 333.36
InChI Key: QSZAGOOYVCPQOU-UHFFFAOYSA-N
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Description

This compound is a type of hybrid pyrrolidine-2,5-dione derivative . It has been studied for its potent anticonvulsant and antinociceptive properties . The compound has shown broad-spectrum protective activity in various animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .


Synthesis Analysis

The synthesis of similar compounds involves a coupling reaction of commercially available Boc-D-alanine or Boc-L-alanine with benzylamine or 2-fluorobenzylamine in the presence of dicyclohexylcarbodiimide (DCC) as the coupling agent . This yields the respective amide derivatives. The Boc group is then removed with trifluoroacetic acid (TFA) and neutralized with ammonium hydroxide to give amine derivatives .


Molecular Structure Analysis

The molecular structure of this compound integrates the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and the removal of the Boc group .

Scientific Research Applications

Synthesis of Heterocycles

The versatility of related compounds for synthesizing various heterocycles has been extensively studied. For instance, compounds have been utilized as precursors for the synthesis of pyrrole, pyridine, coumarin, thiazole, and several other heterocycles. These heterocycles have been explored for their insecticidal potential against pests like the cotton leafworm, Spodoptera littoralis (A. Fadda et al., 2017). Additionally, the reaction pathways involve cyclization and regioselective attacks leading to a diversity of synthetic products with potential for further biological investigation (H. Shams et al., 2010).

Antiproliferative and Anticancer Activities

The antiproliferative activities of novel pyridine linked thiazole derivatives have been explored, revealing promising anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines (Alaa M. Alqahtani et al., 2020). Such studies highlight the potential of these compounds in developing new anticancer therapies.

Antibacterial and Antifungal Activities

Compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide have been investigated for their antibacterial and antifungal properties. For example, N-(6-Arylbenzo[d]thiazol-2-acetamide derivatives were synthesized and showed considerable activity in various biological assays including urease inhibition, highlighting their potential as antibacterial agents (Y. Gull et al., 2016).

Antioxidant Activity

The antioxidant activity of 5-arylazo-2-chloroacetamido thiazole derivatives has been studied, with compounds showing promising results in in vitro antioxidant activity assessments. Molecular docking studies have estimated their efficacy against specific antioxidant enzyme receptors (A. Hossan, 2020). This indicates the potential use of these compounds in therapeutic applications targeting oxidative stress-related pathologies.

Mechanism of Action

The most plausible mechanism of action of similar compounds involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This mechanism could potentially apply to the compound .

Safety and Hazards

The compound has demonstrated a favorable safety profile in studies. For instance, one study showed negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds .

Future Directions

The promising in vivo activity profile and drug-like properties of similar compounds make them interesting candidates for further preclinical development . They could potentially be developed for use in epilepsy and neuropathic pain indications .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-2-22-9-3-4-10-11(7-9)23-15(16-10)17-12(19)8-18-13(20)5-6-14(18)21/h3-4,7H,2,5-6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZAGOOYVCPQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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